molecular formula C13H16N2OS2 B12713026 n-Cyclohexylbenzothiazylsulfenamide CAS No. 23528-81-6

n-Cyclohexylbenzothiazylsulfenamide

Cat. No.: B12713026
CAS No.: 23528-81-6
M. Wt: 280.4 g/mol
InChI Key: WGARMULIELDQEH-UHFFFAOYSA-N
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Description

n-Cyclohexylbenzothiazylsulfenamide is a chemical compound widely used in the rubber industry as a vulcanization accelerator. It is known for its ability to enhance the cross-linking process of rubber, thereby improving the mechanical properties and durability of rubber products .

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Cyclohexylbenzothiazylsulfenamide is synthesized from benzothiazole disulfide and cyclohexylamine using an inorganic or organic alkaline catalyst. The reaction does not require an oxidant . Another method involves converting cyclohexylamine to N-chlorocyclohexylamine by reacting it with an aqueous solution, followed by further reactions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity. The process is optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

n-Cyclohexylbenzothiazylsulfenamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its amine and thiol components.

    Substitution: It can participate in substitution reactions where the benzothiazyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

n-Cyclohexylbenzothiazylsulfenamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Cyclohexylbenzothiazylsulfenamide involves its ability to accelerate the vulcanization process of rubber. It acts as a sulfur donor, facilitating the formation of cross-links between rubber molecules. This process enhances the mechanical properties and durability of the rubber. The molecular targets include the double bonds in the rubber polymer chains, and the pathways involve the formation of sulfur bridges between these chains .

Comparison with Similar Compounds

Similar Compounds

  • n-Tert-Butylbenzothiazylsulfenamide
  • n-Methylbenzothiazylsulfenamide
  • n-Phenylbenzothiazylsulfenamide

Uniqueness

Compared to similar compounds, n-Cyclohexylbenzothiazylsulfenamide is unique due to its specific molecular structure, which provides an optimal balance between reactivity and stability. This makes it particularly effective as a vulcanization accelerator, offering superior performance in enhancing the mechanical properties of rubber products .

Properties

CAS No.

23528-81-6

Molecular Formula

C13H16N2OS2

Molecular Weight

280.4 g/mol

IUPAC Name

N-cyclohexyl-1,3-benzothiazole-2-sulfinamide

InChI

InChI=1S/C13H16N2OS2/c16-18(15-10-6-2-1-3-7-10)13-14-11-8-4-5-9-12(11)17-13/h4-5,8-10,15H,1-3,6-7H2

InChI Key

WGARMULIELDQEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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